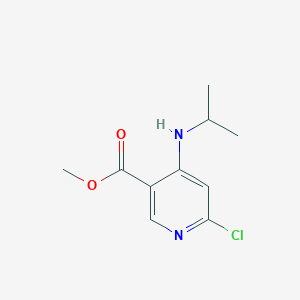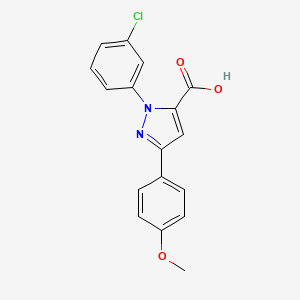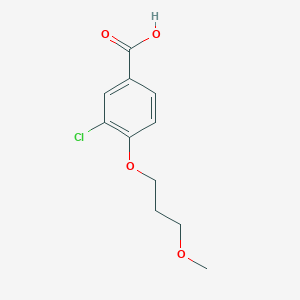
3-Chloro-4-(3-methoxypropoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(3-methoxypropoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the third position and a 3-methoxypropoxy group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-methoxypropoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes an etherification reaction with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. This reaction forms the 3-methoxypropoxy group at the fourth position of the benzoic acid ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-methoxypropoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Esterification: Reagents include alcohols and acid catalysts such as sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane are used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids.
Esterification: Products are esters of this compound.
Reduction: The major product is 3-Chloro-4-(3-methoxypropoxy)benzyl alcohol.
Scientific Research Applications
3-Chloro-4-(3-methoxypropoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-methoxypropoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the 3-methoxypropoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoic acid: Lacks the 3-methoxypropoxy group.
4-Methoxybenzoic acid: Lacks the chlorine atom.
3-Chloro-4-methoxybenzoic acid: Has a methoxy group instead of a 3-methoxypropoxy group.
Uniqueness
3-Chloro-4-(3-methoxypropoxy)benzoic acid is unique due to the presence of both the chlorine atom and the 3-methoxypropoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H13ClO4 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-chloro-4-(3-methoxypropoxy)benzoic acid |
InChI |
InChI=1S/C11H13ClO4/c1-15-5-2-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
OMGCZMJPPTTXGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


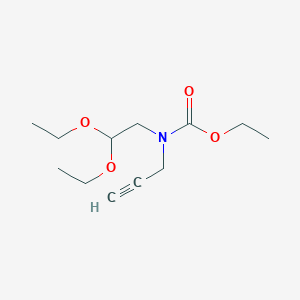


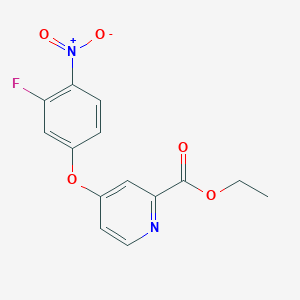
![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)
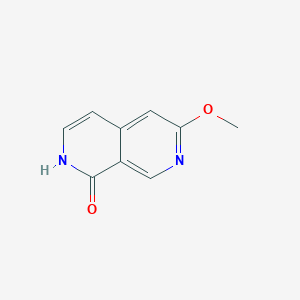
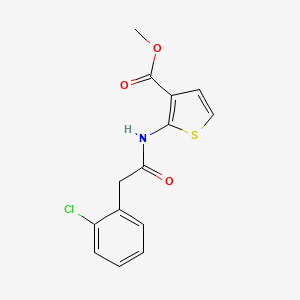
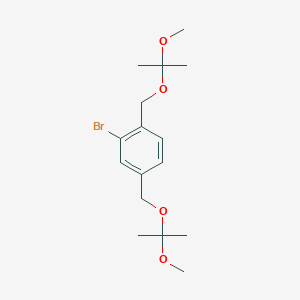

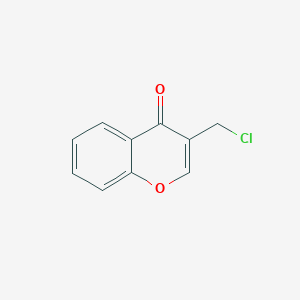

![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
